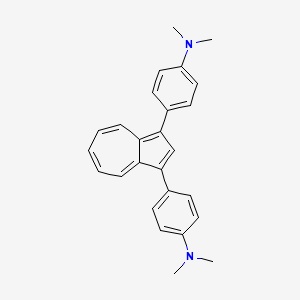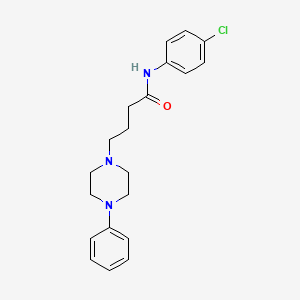![molecular formula C20H23F3N2 B14193537 1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine CAS No. 918480-09-8](/img/structure/B14193537.png)
1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine is a compound that belongs to the piperazine class of chemicals. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a trifluoromethyl group, which is known to enhance the physicochemical and pharmacological properties of the parent molecule due to the unique characteristics of the fluorine atom .
Métodos De Preparación
The synthesis of 1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the aza-Michael addition between diamine and the in situ generated sulfonium salt . Another method involves the Friedel-Crafts acylation followed by a Clemmensen reduction . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Análisis De Reacciones Químicas
1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors, which can modulate various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation .
Comparación Con Compuestos Similares
1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine can be compared to other piperazine derivatives such as:
1-Benzylpiperazine: Known for its stimulant properties.
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in its overall structure and applications.
1-(4-Trifluoromethylphenyl)piperazine: Similar in structure but with different pharmacological properties.
The uniqueness of this compound lies in its specific combination of the benzyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
918480-09-8 |
|---|---|
Fórmula molecular |
C20H23F3N2 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
1-benzyl-4-[2-[2-(trifluoromethyl)phenyl]ethyl]piperazine |
InChI |
InChI=1S/C20H23F3N2/c21-20(22,23)19-9-5-4-8-18(19)10-11-24-12-14-25(15-13-24)16-17-6-2-1-3-7-17/h1-9H,10-16H2 |
Clave InChI |
MHWYTWVHHUOCHU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)
![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)



![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)

![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)



![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)

![Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-](/img/structure/B14193524.png)
